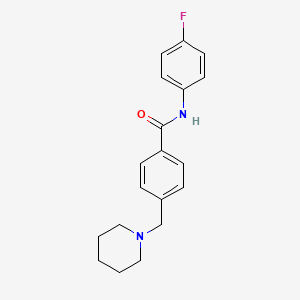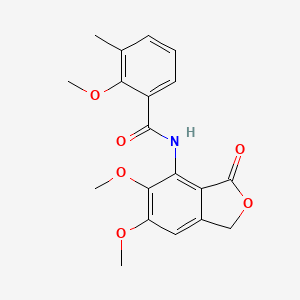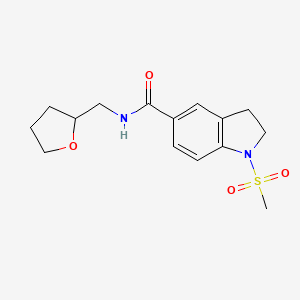
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide
説明
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide, also known as FPBM, is a chemical compound that has gained significant attention in the field of scientific research. FPBM is a benzamide derivative that can be synthesized through various methods and has shown promising results in various scientific applications.
作用機序
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide exerts its pharmacological effects through the inhibition of various enzymes and receptors. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to modulate the activity of various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a key role in the inflammatory response. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
実験室実験の利点と制限
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has several advantages for use in lab experiments. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide is relatively easy to synthesize and has shown promising results in various scientific applications. However, there are also limitations to the use of N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide in lab experiments. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide. One potential direction is the further exploration of N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide as a potential therapeutic agent for the treatment of various diseases, including inflammatory diseases, cancer, and neurodegenerative disorders. Another potential direction is the development of new synthesis methods for N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide that can improve its solubility and bioavailability. Additionally, the mechanism of action of N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide could be further elucidated to better understand its pharmacological effects.
科学的研究の応用
N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has shown promising results in various scientific applications, including its use as a potential therapeutic agent for the treatment of various diseases. N-(4-fluorophenyl)-4-(1-piperidinylmethyl)benzamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a potential candidate for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-8-10-18(11-9-17)21-19(23)16-6-4-15(5-7-16)14-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMOZGSQLVHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-(2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439977.png)
![6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439979.png)
![2-{4-[(2,8-dimethyl-4-quinolinyl)methyl]-1-methyl-2-piperazinyl}ethanol bis(trifluoroacetate) (salt)](/img/structure/B4439987.png)
![N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B4439995.png)
![4-[4-(2-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4440003.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4440005.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440009.png)
![N-(3-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440021.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole](/img/structure/B4440022.png)



![3-amino-N-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440065.png)
![3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440071.png)